molecular formula C13H25N3O B1462498 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide CAS No. 1019457-46-5

2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide

Cat. No.: B1462498
CAS No.: 1019457-46-5
M. Wt: 239.36 g/mol
InChI Key: GOWPLMKBVLQQDD-UHFFFAOYSA-N
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Description

2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C13H25N3O and its molecular weight is 239.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide is a compound that can be associated with a class of N-substituted acetamide derivatives that have been synthesized for various biological activities. For instance, a series of N-aryl/aralkyl substituted acetamides bearing the piperidine moiety have been prepared and evaluated for their activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promising results in some cases (H. Khalid et al., 2014). Such compounds are of interest due to their potential therapeutic applications in treating diseases related to enzyme dysfunction, such as Alzheimer's disease.

Antimicrobial Properties

Another study synthesized a series of compounds including N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and evaluated them for antibacterial activity. These compounds showed moderate inhibitory effects against a range of bacterial strains, highlighting their potential as antimicrobial agents (Kashif Iqbal et al., 2017).

Enzyme Inhibition and Molecular Docking Studies

Further research into N-substituted acetamide derivatives has included studies on their inhibitory effects on enzymes and their molecular docking properties. This line of research is crucial for understanding the interaction of these compounds with biological targets and for the development of new drugs based on these molecules (D. G. Anuse et al., 2019).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The nature of this interaction involves the binding of this compound to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the PI3K/AKT signaling pathway, leading to altered gene expression and metabolic changes in cells . These effects are crucial for understanding the potential therapeutic applications of this compound in treating diseases related to cell proliferation and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, inhibiting its kinase activity and leading to cell cycle arrest . Additionally, it has been observed to modulate the activity of other enzymes involved in cellular metabolism, further influencing cellular functions . These molecular interactions highlight the potential of this compound as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity and persistent changes in gene expression . These temporal effects are essential for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy metabolism in cells . Understanding these metabolic pathways is essential for elucidating the broader impact of this compound on cellular physiology.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and accumulates in specific cellular compartments . These transport and distribution patterns are important for understanding the bioavailability and pharmacokinetics of this compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it has been observed to accumulate in the nucleus, influencing gene expression and cell cycle regulation . These localization patterns are essential for understanding the mechanistic basis of this compound’s effects on cellular functions.

Properties

IUPAC Name

2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c14-8-11-4-3-7-16(9-11)10-13(17)15-12-5-1-2-6-12/h11-12H,1-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWPLMKBVLQQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.